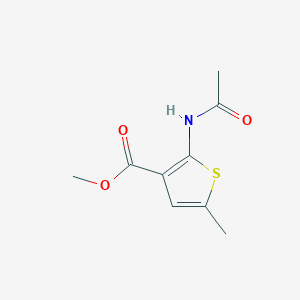

![molecular formula C19H24FN3O2S B2627744 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1049549-69-0](/img/structure/B2627744.png)

3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

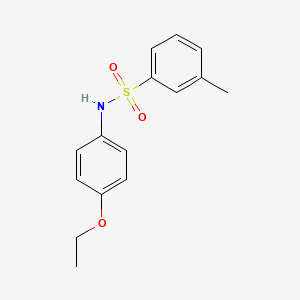

3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Rapid Synthesis Techniques : A study by Menteşe et al. (2015) highlights the rapid and efficient synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, a compound similar to the target, using microwave heating. This process underscores the utility of advanced synthesis techniques in developing compounds with potential therapeutic applications Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015.

Polymorphism and Structural Properties : Terada et al. (2012) explored the polymorphism of aromatic sulfonamides with fluorine groups, revealing how fluorine substitution influences the polymorphism of these compounds. Their findings on sulfonamides' crystalline forms provide insight into the structural diversity and potential application diversity of these compounds Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012.

Therapeutic Potential and Activity

Antimicrobial and Antitubercular Activities : Shingare et al. (2022) reported on benzene sulfonamide pyrazole oxadiazole derivatives' antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A suggest the potential of synthesized compounds as antitubercular agents Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022.

Carbonic Anhydrase Inhibition : Novel sulfonamides incorporating triazene moieties have shown to be powerful inhibitors of carbonic anhydrases I and II. These findings, documented by Bilginer et al. (2019), indicate the compounds' potential in treating conditions where dysregulation of carbonic anhydrases is a factor Bilginer, Gonder, Gul, Kaya, Gulcin, Anıl, & Supuran, 2019.

Anticonvulsant Activities : Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant activity. Their research demonstrates the potential of these compounds as anticonvulsant agents, highlighting their therapeutic utility in neurology Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019.

Mécanisme D'action

Target of Action

The primary target of the compound 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is the human 5-HT1D receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception.

Mode of Action

This compound interacts with its target, the 5-HT1D receptor, by binding to it. This binding event triggers a series of biochemical reactions that result in the modulation of serotonin neurotransmission . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The action of this compound affects the serotonin neurotransmission pathway. By interacting with the 5-HT1D receptor, it can influence the downstream effects of this pathway, which include mood regulation and pain perception

Pharmacokinetics

It has been found that the incorporation of fluorine significantly reduces the pka of the compound, which has a beneficial influence on oral absorption . The exact impact of these ADME properties on the bioavailability of the compound is still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of serotonin neurotransmission. By binding to the 5-HT1D receptor, it can influence the activity of this receptor and thereby alter the neurotransmission of serotonin . This can have various effects, depending on the specific physiological context.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with enzymes such as acetylcholinesterase

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c20-17-6-4-9-19(16-17)26(24,25)21-10-5-11-22-12-14-23(15-13-22)18-7-2-1-3-8-18/h1-4,6-9,16,21H,5,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWHKGDZFQZRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)

![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)

![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)